Roquinimex is a derivative of quinoline that presents immunostimulant properties. Its effects are suggested to increase the activity of NK cells and macrophage cytotoxicity. Additionally, roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha.
Roquinimex is a quinoline-3-carboxamide with potential antineoplastic activity. Roquinimex inhibits endothelial cell proliferation, migration, and basement membrane invasion; reduces the secretion of the angiogenic factor tumor necrosis factor alpha by tumor-associated macrophages (TAMs); and inhibits angiogenesis. This agent is also an immune modulator that appears to alter cytokine profiles and enhance the activity of T cells, natural killer cells, and macrophages. (NCI04)
Roquinimex
CAS No.: 84088-42-6
Cat. No.: VC0541806
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84088-42-6 |
---|---|
Molecular Formula | C18H16N2O3 |
Molecular Weight | 308.3 g/mol |
IUPAC Name | 4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide |
Standard InChI | InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 |
Standard InChI Key | SGOOQMRIPALTEL-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O |
Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O |
Appearance | Solid powder |
Introduction
Chemical Identification and Properties
Roquinimex (Linomide) is a quinoline derivative with potent immunomodulatory characteristics. It has been identified by several synonyms including ABR 212616, FCF 89, LS 2616, and PNU 212616 . Chemically, Roquinimex is characterized by a molecular formula of C₁₈H₁₆N₂O₃ and a molar mass of 308.337 g·mol⁻¹ . The compound is identified by CAS Registry Number 84088-42-6 and possesses an InChIKey of SGOOQMRIPALTEL-UHFFFAOYSA-N .
The synthesis of Roquinimex involves a multi-step process. Initially, ethyl 2-(methylamino)benzoate undergoes condensation with ethyl malonate. Subsequently, an amine-ester interchange reaction with N-methylaniline results in the formation of the amide structure that characterizes the final Roquinimex compound .
Physical and Chemical Characteristics
The pharmacokinetic profile of Roquinimex is notable for its relatively long elimination half-life, ranging from 26 to 42 hours . This extended half-life suggests potential for once-daily dosing regimens in clinical applications, which could enhance patient compliance in therapeutic settings.
Table 1: Key Chemical and Pharmacokinetic Properties of Roquinimex
Pharmacological Mechanisms
The therapeutic potential of Roquinimex stems from its diverse pharmacological effects on the immune system. Understanding these mechanisms provides insight into its various clinical applications and research directions.
Immunomodulatory Effects
Roquinimex demonstrates significant immunostimulant properties through several mechanisms:
-
Natural Killer (NK) Cell Enhancement: Roquinimex markedly increases both NK cell activity and populations. Studies have demonstrated significant enhancement of NK function when human peripheral blood cells are cultured with recombinant interleukin-2 (rIL-2) and supplemented with Roquinimex .
-
Macrophage Activation: The compound stimulates macrophage cytotoxicity, enhancing the innate immune response against potential pathogens and malignant cells .
-
Cytokine Modulation: Roquinimex reduces the secretion of tumor necrosis factor alpha (TNF-α), potentially mitigating inflammatory processes. Research has demonstrated that Roquinimex up-regulates levels of blood mononuclear cells expressing transforming growth factor beta (TGF-β) mRNA after culture with myelin basic protein (MBP) .
Anti-angiogenic Properties
Beyond its immunomodulatory effects, Roquinimex exhibits significant anti-angiogenic properties, inhibiting the formation of new blood vessels . This characteristic is particularly relevant to its investigation as a potential anti-cancer agent, as angiogenesis inhibition can restrict tumor growth and metastasis by limiting blood supply to malignant tissues.
Therapeutic Applications and Clinical Development
Roquinimex has been studied for various therapeutic applications, with clinical development reaching advanced stages for several indications before being discontinued due to safety concerns.
Oncology Applications
Roquinimex was investigated for several oncological indications:
-
Post-Bone Marrow Transplantation Therapy: Research examined its potential as adjuvant therapy following bone marrow transplantation in acute myeloid leukemia patients . Studies showed that Roquinimex stimulated NK cell, T cell, and monocyte functions after autologous bone marrow transplantation .
-
Colorectal Cancer: Clinical development programs included investigations for colorectal cancer treatment, though these were ultimately discontinued .
-
Generation of Anti-tumor Immune Cells: In vitro research demonstrated that Roquinimex enhanced the generation of NK cells from human bone marrow immature progenitors. Both NK cell numbers and activity increased when bone marrow cultures with recombinant IL-2 were supplemented with Roquinimex .
Autoimmune Disease Research
Beyond multiple sclerosis, Roquinimex was studied for other autoimmune conditions:
-
Type 1 Diabetes: Investigation focused on recent-onset Type 1 diabetes, examining potential immunomodulatory effects that might preserve beta-cell function .
-
Experimental Models: Studies in animal models demonstrated efficacy in experimental autoimmune encephalomyelitis, collagen-induced arthritis in rats, and autoimmune disease in lupus-prone mouse models, suggesting broad potential in autoimmune conditions .
Recent Research Directions
Despite the discontinuation of major clinical programs, research interest in Roquinimex continues. A recent study (2024) investigated the novel effects of topical Roquinimex and its combination with Clobetasol on an imiquimod-induced mouse model of psoriasis, representing ongoing exploration of alternative delivery methods and new therapeutic applications .
Table 2: Clinical Development Status of Roquinimex by Indication
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume